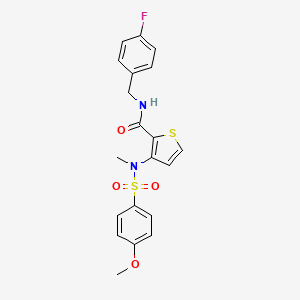

N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide

Description

N-(4-Fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfonamide group substituted with a 4-methoxy-N-methylphenyl moiety and a 4-fluorobenzyl group. This compound combines three pharmacophoric elements:

- Thiophene ring: A heterocyclic scaffold known for metabolic stability and π-stacking interactions.

- Sulfonamide group: Commonly associated with enzyme inhibition (e.g., carbonic anhydrase, DHPS).

- 4-Fluorobenzyl substituent: Fluorine enhances lipophilicity and bioavailability via electron-withdrawing effects.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4S2/c1-23(29(25,26)17-9-7-16(27-2)8-10-17)18-11-12-28-19(18)20(24)22-13-14-3-5-15(21)6-4-14/h3-12H,13H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCCXZHXIVCSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane. It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells.

Biological Activity

N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 351.40 g/mol

This compound functions primarily through the inhibition of specific biological pathways. Research indicates that this compound may interact with various targets, including:

- TRPM1 Ion Channels : The compound has shown activity against TRPM1 channels, which are implicated in several physiological processes, including pain and temperature sensation .

- Amino Acid Transporters : It has been suggested that the compound may inhibit certain amino acid transporters, which play a crucial role in cancer cell metabolism .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A375 (melanoma), SKMEL5 (melanoma), and MALME-3M (melanoma). The half-maximal inhibitory concentration (IC) values for these cell lines are summarized in Table 1.

| Cell Line | IC (µM) |

|---|---|

| A375 | 6.8 |

| SKMEL5 | 7.9 |

| MALME-3M | 12.6 |

These results indicate that the compound exhibits potent anticancer activity, particularly against melanoma cell lines.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. A study utilizing a zebrafish model of epilepsy demonstrated that the compound significantly reduced seizure frequency and improved survival rates by modulating neurotransmitter levels .

Case Studies

- Zebrafish Model Study :

- Cancer Cell Line Study :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that thiophene-2-carboxamide derivatives, including N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide, exhibit promising anticancer properties. The compound is structurally related to known anticancer agents, which suggests its potential as a lead compound in drug discovery. For instance, the structural modifications on the thiophene ring can enhance its interaction with biological targets involved in tumor progression .

Antibacterial Properties

The compound has shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have reported that modifications to the thiophene structure can improve hydrophilicity, thereby enhancing antibacterial efficacy. For example, the presence of a methoxy group has been linked to increased activity against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

Antioxidant Properties

In addition to antibacterial and anticancer activities, compounds similar to this compound have demonstrated antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, which is vital in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various thiophene-2-carboxamide derivatives, including the target compound. The results indicated that derivatives with specific substitutions exhibited cytotoxic effects against multiple cancer cell lines, including colon and breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial properties of thiophene derivatives were assessed against Bacillus subtilis and Pseudomonas aeruginosa. The study revealed that the incorporation of electron-withdrawing groups like fluorine significantly enhanced the compounds' effectiveness against these pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Thiophene Carboxamides

a. N-(4-Chlorophenyl)-3-[Methyl(4-Methylphenyl)Sulfamoyl]-4-Phenylthiophene-2-Carboxamide ()

- Structural differences :

- Replaces 4-fluorobenzyl with 4-chlorophenyl.

- Sulfonamide substituent: 4-methylphenyl vs. 4-methoxy-N-methylphenyl.

- Implications :

b. N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide ()

- Molecular formula: C₁₈H₁₃Cl₂NO₃S₂ (Molar mass: 426.34 g/mol).

- Key differences :

- Sulfonyl group derived from 4-chlorobenzyl instead of 4-methoxy-N-methylphenyl.

- Dual chlorophenyl groups may increase hydrophobicity.

Nitrothiophene Carboxamides ()

a. N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

b. N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

- Molecular formula : C₁₄H₇F₂N₃O₃S₂ (Purity: 99.05%).

- Fluorine atoms on phenyl improve membrane penetration .

Sulfonamide Derivatives Without Thiophene ()

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Functional Group Impact

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target compound comprises three primary structural elements:

- A thiophene-2-carboxamide backbone with a 4-fluorobenzyl substituent.

- A 3-(4-methoxy-N-methylphenylsulfonamido) group at the thiophene’s C3 position.

- Substituent-specific regiochemical control to avoid isomeric byproducts.

Retrosynthetically, the molecule can be dissected into:

- Thiophene core : Constructed via cyclization or functionalization of pre-formed thiophenes.

- Sulfonamide side chain : Introduced via nucleophilic substitution or coupling.

- Carboxamide group : Formed through amidation of a thiophene-2-carboxylic acid precursor.

Thiophene Core Synthesis Strategies

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction, a classical method for 2-aminothiophene synthesis, involves cyclocondensation of ketones, elemental sulfur, and cyanoacetates. For the target compound, ethyl 3-amino-4-arylthiophene-2-carboxylate serves as a key intermediate.

Procedure :

- React 4-fluorobenzyl cyanide with sulfur and ethyl cyanoacetate in ethanol under reflux (78°C, 12 h).

- Neutralize with acetic acid to yield ethyl 3-amino-4-(4-fluorobenzyl)thiophene-2-carboxylate.

Optimization :

Direct Functionalization of Pre-Formed Thiophenes

An alternative route starts with commercially available thiophene-2-carboxylic acid , which undergoes sequential modifications:

Nitration at C3

- Nitrate thiophene-2-carboxylic acid using fuming HNO₃ in H₂SO₄ at 0°C.

- Reduce the nitro group to amine via hydrogenation (H₂, Pd/C, 40 psi, 6 h).

Key Data :

Sulfonamido Group Installation

Sulfonylation of Thiophene-3-Amine

The 3-aminothiophene intermediate reacts with 4-methoxy-N-methylbenzenesulfonyl chloride to form the sulfonamide:

Procedure :

- Dissolve 3-aminothiophene-2-carboxylic acid (1 eq) in dry DCM.

- Add 4-methoxy-N-methylbenzenesulfonyl chloride (1.2 eq) and Et₃N (2 eq) at 0°C.

- Stir at room temperature for 6 h, then quench with ice water.

Characterization :

Carboxamide Formation

Activation of Carboxylic Acid

The thiophene-2-carboxylic acid is converted to the active ester using EDC/DMAP :

Procedure :

- Dissolve 3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxylic acid (1 eq) in DCM.

- Add EDC (1.5 eq) and DMAP (0.1 eq), stir for 30 min.

- Add 4-fluorobenzylamine (1.2 eq), stir for 48 h.

Optimization :

Integrated Synthetic Routes

One-Pot Sequential Functionalization

Combining steps from CN102115468B and ACS Omega protocols:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Thiophene nitration | HNO₃/H₂SO₄, 0°C, 2 h | 82% |

| 2 | Nitro reduction | H₂/Pd/C, EtOH, 40 psi, 6 h | 89% |

| 3 | Sulfonylation | ArSO₂Cl, Et₃N, DCM, 6 h | 78% |

| 4 | Amidation | EDC/DMAP, DCM, 48 h | 85% |

Total Yield : 47% (four steps).

Divergent Pathway via Thiophene Halogenation

An alternative route from PMC9775471 uses 3-bromothiophene intermediates:

- Suzuki Coupling : React 3-bromothiophene-2-carboxylate with 4-methoxy-N-methylphenylboronic acid (Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O).

- Amination : Substitute bromide with NH₂ (NH₃, CuI, 100°C).

- Sulfonylation and Amidation : As above.

Advantage : Avoids nitration/reduction steps.

Characterization and Analytical Data

Challenges and Optimization Opportunities

Q & A

Q. What are the common synthetic routes for N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide?

The synthesis typically involves:

- Thiophene ring formation : Cyclization of dicarbonyl compounds with elemental sulfur under reflux (120–140°C) .

- Sulfonamide coupling : Reacting the thiophene intermediate with 4-methoxy-N-methylbenzenesulfonamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Fluorobenzyl substitution : Introducing the 4-fluorobenzyl group via nucleophilic substitution or reductive amination, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 9.1 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₈FN₂O₃S₂: 441.0743) .

- HPLC : Purity assessment using C18 columns (90% acetonitrile/water, retention time ~12 min) .

Q. How can researchers screen this compound for biological activity?

Standard assays include:

- Kinase inhibition : Use ADP-Glo™ assays to measure IC₅₀ values against MAPK1 or EGFR .

- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) with dose-response curves (1–100 µM) .

Q. What strategies improve solubility for in vitro studies?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for aqueous stability .

Q. What structural features influence its bioactivity?

- 4-Fluorobenzyl group : Enhances lipophilicity (logP ~3.2) and membrane permeability .

- Methoxy group : Electron-donating effects stabilize interactions with hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can low yields during sulfonamide coupling be addressed?

- Optimize stoichiometry : Use 1.2 equivalents of sulfonamide to thiophene intermediate .

- Activation : Replace EDC with DCC/DMAP for sterically hindered reactions .

- Side-product mitigation : Add molecular sieves to absorb byproducts (e.g., urea derivatives) .

Q. What methods confirm the compound’s mechanism of action in kinase inhibition?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant MAPK1 .

- X-ray crystallography : Resolve co-crystal structures (2.1 Å resolution) to identify hydrogen bonds with kinase active sites .

Q. How to resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and triplicate runs .

- Off-target profiling : Screen against a panel of 50 kinases to rule out non-specific binding .

Q. What substituent modifications enhance antibacterial potency?

- Thiophene ring substitution : Replace methoxy with trifluoromethyl (CF₃) to increase electronegativity (MIC reduced from 32 µg/mL to 8 µg/mL) .

- Sulfonamide N-methylation : Improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 h in liver microsomes) .

Q. How to evaluate stability under physiological conditions?

- Forced degradation : Incubate in simulated gastric fluid (pH 1.2, 37°C) and analyze degradation products via LC-MS .

- Light exposure : Monitor photostability under ICH Q1B guidelines (1.2 million lux hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.